molecular formula C6H14Cl2NP B015615 Diisopropylphosphoramidous dichloride CAS No. 921-26-6

Diisopropylphosphoramidous dichloride

Cat. No. B015615
CAS RN: 921-26-6
M. Wt: 202.06 g/mol
InChI Key: UPPVRFOGRCBSJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diisopropylphosphoramidous dichloride-related compounds involves several methods. For instance, diisopropyl N-benzoyl-N-(trimethylsilyl)phosphoramidate reacts with ClCH2SiMe2Cl under mild conditions to form specific phosphoramidates, demonstrating the versatility in synthesizing phosphorus-containing compounds (Lazareva et al., 2007). Additionally, the synthesis of optically active organophosphoramides highlights the methodological diversity in producing phosphoramidous compounds (Seiber & Tolkmith, 1969).

Molecular Structure Analysis

Investigations into the molecular structure of diisopropylphosphoramidous dichloride-related compounds reveal complex coordination and bonding patterns. For example, analysis of experimental and calculated chemical shifts points to different coordination states of silicon in certain compounds, indicating a nuanced understanding of their molecular structure (Lazareva et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of diisopropylphosphoramidous dichloride derivatives is diverse, with reactions leading to various phosphorus-containing compounds. For instance, certain reactions result in the formation of compounds with unique redox properties, underscoring the chemical versatility of phosphoramidous compounds (Sasaki et al., 2002).

Physical Properties Analysis

The physical properties of diisopropylphosphoramidous dichloride and its derivatives, such as solubility, melting points, and stability, are crucial for their application in various chemical processes. Research into the stability of diisopropylfluorophosphate, a related compound, highlights the importance of storage conditions on the compound's degradation, providing insights into the physical properties critical for the use of phosphoramidous compounds (Heiss et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, bond formation, and reaction mechanisms, of diisopropylphosphoramidous dichloride-related compounds, are central to their application in synthesis and material science. The use of lithium diisopropylamide in reactions showcases the intricate mechanisms and selectivity possible with phosphoramidous compounds, further illustrating their chemical properties (Collum et al., 2007).

Scientific Research Applications

  • Phosphorylating Agent : N, N-diisopropyl-bis(4-chlorobenzyl) phosphoramidite is used for phosphorylating hydroxy amino acids and preparing protected phosphopeptides (Bont, Boom, & Liskamp, 1990).

  • Synthesis of Deoxynucleoside Intermediates : Bis-(diisopropylamino) chlorophosphine is used in the synthesis of deoxynucleoside 3′-phosphite intermediates, critical for the formation of 3′-5′-internucleotidic phosphonates (Marugg et al., 1986).

  • Effect on ATP Synthetase Activity : 2,6-diisopropylphenol impacts ATP synthetase activity in isolated rat liver mitochondria without inhibiting ATP production due to the rate-limiting effect of the adenine nucleotide translocator (Branca et al., 1991).

  • Impact on Kinesin-dependent Microtubule Motility : Organophosphates like chlorpyrifos, chlorpyrifos-oxon, and diisopropylfluorophosphate disrupt kinesin-dependent microtubule motility, affecting axonal transport in eukaryotic cells (Gearhart et al., 2007).

  • Amino Protection Agent in Organic Synthesis : Dialkylphosphorite exhibits stability in organic and Lewis acids, making it a promising agent for organic synthesis (Zhao et al., 1983).

  • Muscle Relaxant Properties : Carisoprodol, which includes an isopropyl component, acts as a centrally acting muscle relaxant and influences high voltage brain wave patterns (Berger et al., 1959).

  • DNA Fragment Synthesis : Beta-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidites facilitate the synthesis of DNA fragments, simplifying deprotection and isolation in automated DNA-synthesis (Sinha et al., 1984).

  • Synthesis of Deoxyribonucleoside : The reagent bis[S-(4,4'-dimethoxytrityl)-2-mercaptoethyl]-N,N-diisopropylphosphoramidite] is used for the synthesis of deoxyribonucleoside 5'-/3' (Ausín et al., 2006).

  • Phosphorylation of 2-Methyl-Δ2-Oxazoline : Diisopropyl phosphorochloridate interacts with 2-methyl-2-oxazoline to produce N-phosphoryl derivatives in aqueous and ethereal media (Greenhalgh, 1962).

  • Blood Sugar Level Reduction : DIPA and DCA may reduce blood sugar levels in diabetic rats by affecting fatty acid oxidation in muscle (Stacpoole & Felts, 1970).

  • Storage Stability : Diisopropylfluorophosphate (DFP) exhibits different stability characteristics under various conditions, influencing its degradation rate (Heiss et al., 2016).

  • Enzymatic Synthesis of Phosphonic Acid Analogues : A chemo-enzymatic method synthesizes phosphonic acid analogues of amino acids with high enantiomeric excess, using enzyme-catalyzed hydrolysis (Hammerschmidt & Wuggenig, 1999).

Safety And Hazards

Diisopropylphosphoramidous dichloride is classified as a Pyrophoric Liquid (Category 1) and Skin Corrosive (Category 1B) . It catches fire spontaneously if exposed to air and causes severe skin burns and eye damage . It should be stored at low temperatures and is very sensitive to moisture .

Future Directions

Diisopropylphosphoramidous dichloride has potential applications in the synthesis of bioactive molecules, particularly in the field of MOE . Its use can accelerate the development of novel phosphate-containing bioactive molecules .

properties

IUPAC Name

N-dichlorophosphanyl-N-propan-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14Cl2NP/c1-5(2)9(6(3)4)10(7)8/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPVRFOGRCBSJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408696
Record name Diisopropylphosphoramidous dichloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diisopropylphosphoramidous dichloride

CAS RN

921-26-6
Record name Diisopropylphosphoramidous dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diisopropylphosphoramidous dichloride
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Synthesis routes and methods I

Procedure details

Bis-(N,N-Diisopropylamino) chlorophosphine, 10 grams (37 mmols), was dissolved in 500 ml of anhydrous acetonitrile. Phosphorus trichloride, 5.16 grams (37 mmols), was added to the solution and the reaction was allowed to stir over-night at room temperature. The reaction was assayed for completion by 31P NMR of an aliquot of the reaction using an external lock. Complete conversion of the starting material at δ 134 ppm to the product at δ 165 ppm was observed. The solvent was evaporated from the reaction mixture on a rotary evaporator and the resulting oil distilled under vacuum yielding 5.7 grams of product (81% yield).
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Yield
81%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

300 ml abs. ether, 81 ml anhydrous pyridine and 87.5 ml PCl3 (1 Mol) are pre-cooled with stirring to -70° C. in a 2 l three-neck, round-bottomed flask with a 500 ml dropping funnel, KPG stirrer, thermometer and acetone/dry ice bath. 142 ml diisopropylamine (1 Mol) in 250 ml abs. ether are added dropwise to it within 2 hours and the temperature is maintained at ca -60 to -65° C. After completing the addition, the thickened pulpy reaction mixture is allowed to reach room temperature and is diluted with about 600 ml abs. ether to make it more easily stirrable. After a further 3 hours stirring at room temperature the precipitate which forms is aspirated over a glass filter and washed several times with ether. After drawing off the ether at normal pressure, it is freed of unreacted PCl3, diisopropylamine and pyridine in a water-jet vacuum and then the remaining oil is fractionally distilled under an oil-pump vacuum (Kp 46° C./0.35 Torr). 73.4 g of the phosphane is obtained which corresponds to 36% of the theoretical yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diisopropylphosphoramidous dichloride
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Diisopropylphosphoramidous dichloride
Reactant of Route 3
Diisopropylphosphoramidous dichloride

Citations

For This Compound
63
Citations
LD Murphy, KE Huxley, A Wilding, C Robinson… - Chemical …, 2023 - pubs.rsc.org
… from the highly reactive reagent diisopropylphosphoramidous dichloride (Scheme 1A, top panel). … Aside from the issue that diisopropylphosphoramidous dichloride is not commercially …
Number of citations: 10 0-pubs-rsc-org.brum.beds.ac.uk
MJ Damha, Y Guo, SV Zabarylo, K Ganeshan… - Tetrahedron letters, 1992 - Elsevier
… Certain guanosines acylated at N2 (eg, u were reported by Damha and Ogilvie to react rapidly with N,N-diisopropylphosphoramidous dichloride (2e) and N,N-diisopropylethylamine to …
Y Ahmadibeni, R Tiwari, C Swepson, J Pandhare… - Tetrahedron letters, 2011 - Elsevier
… The reaction of the tetraol with diisopropylphosphoramidous dichloride in the presence of 2,6-lutidine, followed by conjugation reactions with nucleosides (ie, FLT and AZT) and …
Y Ahmadibeni, K Parang - Current Protocols in Nucleic Acid …, 2009 - Wiley Online Library
… The treatment of S.2 and S.5 with diisopropylphosphoramidous dichloride [(iPr) 2 NPCl 2 ] in the presence of pyridine afforded resins bound to oxathiaphospholane (S.3 and S.6, …
HK Agarwal, GF Doncel, K Parang - Tetrahedron Letters, 2008 - Elsevier
… (3 mmol) were treated in THF with diisopropylphosphoramidous dichloride (1.5 mmol) in the … of the reaction of 3a with diisopropylphosphoramidous dichloride in the presence of pyridine …
C Ausín, A Grajkowski, J Cieślak… - Current Protocols in …, 2006 - Wiley Online Library
… [S-(4,4′-dimethoxytrityl)-2-mercaptoethyl]-N,N-diisopropylphosphoramidite is prepared in three steps from commercial methyl thioglycolate and diisopropylphosphoramidous dichloride…
S Peyrottes, C Périgaud - Current Protocols in Nucleic Acid …, 2007 - Wiley Online Library
… 4a-c) are prepared from commercially available N,N-diisopropylphosphoramidous dichloride and the corresponding thioester precursors (S.3a-c). The nucleoside analog is introduced …
A Ripp, J Singh, HJ Jessen - Current Protocols in Nucleic Acid …, 2020 - Wiley Online Library
… Finally, a Support Protocol describes the synthesis of diisopropylphosphoramidous dichloride, a necessary reagent for the preparation of cyclic pyrophosphoryl P-amidite (c-PyPA) and …
Y Guo - 1993 - elibrary.ru
… The protecting group was introduced in good yield by treating an N2-benzoylated guanosine derivative with N,N-diisopropylphosphoramidous dichloride followed by oxidation with …
Number of citations: 2 elibrary.ru
J Scheigetz, B Roy - Synthetic Communications, 2000 - Taylor & Francis
… Diisopropylphosphoramidous dichloride was prepared following a literature procedure.”* 4,5-dimethoxy-2-nitrobrobenzyl alcohol and fluorescein (95%) were purchased ftom Aldrich …

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